N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide
Overview
Description
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.
Attachment of the Ethyl Linker: The pyrrolidinone can be alkylated using ethyl bromide or a similar reagent in the presence of a base like potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-propan-2-ylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study enzyme activity.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound might target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
- N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17(2)18-10-12-19(13-11-18)23(16-21(24)22-14-6-7-15-22)27(25,26)20-8-4-3-5-9-20/h3-5,8-13,17H,6-7,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZVENFSWZXQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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